molecular formula C11H20N2O4 B576236 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid CAS No. 183591-72-2

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

Cat. No. B576236
M. Wt: 244.291
InChI Key: JTCVUIFTKFUZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid is a chemical compound with the molecular weight of 280.32 . It is a white to yellow powder or crystals . The IUPAC name of this compound is [4-(tert-butoxycarbonyl)-1-piperazinyl]acetic acid dihydrate .


Molecular Structure Analysis

The InChI code of this compound is 1S/C11H20N2O4.2H2O/c1-11(2,3)17-10(16)13-6-4-12(5-7-13)8-9(14)15;;/h4-8H2,1-3H3,(H,14,15);2*1H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 280.32 . It appears as a white to yellow powder or crystals . The compound should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Therapeutic Applications

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives, including compounds like "2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid," play a significant role in drug design due to their versatility and presence in various therapeutic agents. These compounds are integral to a wide array of drugs with diverse pharmacological activities, such as antipsychotic, antidepressant, anticancer, and antiviral properties. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, highlighting the importance of this moiety in the development of new pharmaceuticals (Rathi et al., 2016).

Mechanisms of Action

DNA Interactions

The binding affinity of piperazine derivatives to DNA, particularly their interaction with the minor groove of double-stranded DNA, is a crucial area of study. Compounds like Hoechst 33258, a piperazine derivative, show specificity for AT-rich sequences, offering insights into the design of drugs targeting DNA for therapeutic purposes. Such studies assist in understanding the molecular basis for DNA sequence recognition and binding, contributing to the rational design of new therapeutic agents (Issar & Kakkar, 2013).

Antimicrobial Properties

Anti-mycobacterial Activity

Piperazine-based compounds exhibit notable anti-mycobacterial properties, with several molecules displaying potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structure-activity relationship (SAR) of these piperazine-based anti-TB molecules provides valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Synthesis of N-heterocycles

Chiral Sulfinamides in N-heterocycle Synthesis

Tert-butanesulfinamide, a chiral sulfinamide, is extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles such as piperidines, pyrrolidines, and azetidines. This methodology provides access to a diverse range of structures that are key to many natural products and therapeutically relevant compounds, demonstrating the critical role of chiral sulfinamides in asymmetric synthesis (Philip et al., 2020).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H332, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if in eyes .

properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCVUIFTKFUZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659678
Record name [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid

CAS RN

183591-72-2
Record name [4-(tert-Butoxycarbonyl)piperazin-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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